2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one
Overview
Description
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenoxy group and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy intermediate.
Introduction of the Diazepane Ring: The chlorophenoxy intermediate is then reacted with a diazepane derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazepane ring.
Reduction: Reduction reactions could also occur, potentially affecting the chlorophenoxy group.
Substitution: The compound can participate in substitution reactions, especially at the chlorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be explored for their therapeutic potential, including as anti-inflammatory or anticancer agents.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function through binding interactions. This could involve pathways related to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
The uniqueness of 2-(4-Chlorophenoxy)-1-(1,4-diazepan-1-yl)ethan-1-one lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-(1,4-diazepan-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-11-2-4-12(5-3-11)18-10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUWJUJPBNXCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)COC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201176533 | |
Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815650-88-5 | |
Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=815650-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenoxy)-1-(hexahydro-1H-1,4-diazepin-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201176533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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